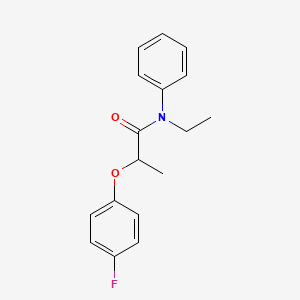

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide

CAS No.:

Cat. No.: VC9160319

Molecular Formula: C17H18FNO2

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18FNO2 |

|---|---|

| Molecular Weight | 287.33 g/mol |

| IUPAC Name | N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide |

| Standard InChI | InChI=1S/C17H18FNO2/c1-3-19(15-7-5-4-6-8-15)17(20)13(2)21-16-11-9-14(18)10-12-16/h4-13H,3H2,1-2H3 |

| Standard InChI Key | YDSPGPLEWCIMBE-UHFFFAOYSA-N |

| SMILES | CCN(C1=CC=CC=C1)C(=O)C(C)OC2=CC=C(C=C2)F |

| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)C(C)OC2=CC=C(C=C2)F |

Introduction

N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide is a synthetic organic compound with the CAS number 618073-10-2. Its molecular formula is C17H18FNO2, and it has a molecular weight of approximately 287.33 g/mol . This compound belongs to the class of propanamides, which are known for their diverse biological activities, including potential applications in pharmaceuticals.

Synthesis and Preparation

While specific synthesis protocols for N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide are not detailed in the available literature, compounds of similar structure are typically synthesized through condensation reactions involving appropriate amines and carboxylic acid derivatives. The synthesis may involve steps such as alkylation and acylation reactions to form the desired propanamide structure.

Biological Activity and Potential Applications

Although specific biological activity data for N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide are not readily available, compounds with similar structures have shown potential in various therapeutic areas. For instance, propanamide derivatives have been explored for their anticonvulsant, antitubercular, and other pharmacological activities .

Research Findings and Future Directions

Given the lack of specific research findings on N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide, future studies could focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This could involve assessing its activity against various biological targets and exploring its potential as a lead compound for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume